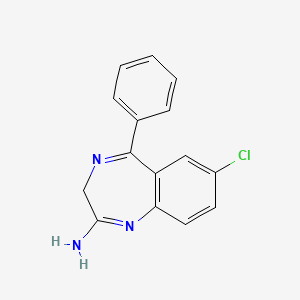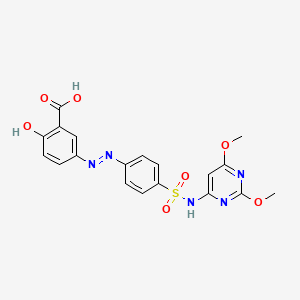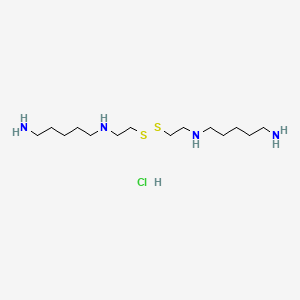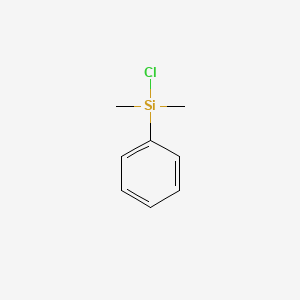
Chloro(dimethyl)phenylsilane
Descripción general
Descripción
Chloro(dimethyl)phenylsilane is a clear colorless to light yellow liquid . It is also known by other names such as DMPSCl, Dimethylphenylchlorosilane, Dimethylphenylsilylchloride, and Phenyldimethylchlorosilane . Its molecular formula is C6H5Si(CH3)2Cl .
Synthesis Analysis
Chloro(dimethyl)phenylsilane is used in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols .
Molecular Structure Analysis
The molecular weight of Chloro(dimethyl)phenylsilane is 170.71 . The structure of Chloro(dimethyl)phenylsilane consists of a phenyl group (C6H5) attached to a silicon atom, which is also attached to two methyl groups (CH3) and a chlorine atom .
Chemical Reactions Analysis
Chloro(dimethyl)phenylsilane can react with primary amines to obtain a series of compounds having the general formula C6H5(CH3)2SiNHR .
Physical And Chemical Properties Analysis
Chloro(dimethyl)phenylsilane has a density of 1.0±0.1 g/cm3 and a boiling point of 196.0±9.0 °C at 760 mmHg . Its vapor pressure is 0.6±0.4 mmHg at 25°C and it has an enthalpy of vaporization of 41.5±3.0 kJ/mol . The flash point of Chloro(dimethyl)phenylsilane is 61.7±0.0 °C .
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
Chloro(dimethyl)phenylsilane is a chemical compound with the formula C8H11ClSi . It has a molecular weight of 170.711 . The compound has a refractive index of n20/D 1.509 (lit.) and a density of 1.017 g/mL at 25°C (lit.) .
Catalysis
Chloro(dimethyl)phenylsilane is used in catalysis. The specific processes and reactions it catalyzes can vary widely, and further research is needed to fully understand its potential in this field.
Organic Synthesis
This compound plays a significant role in organic synthesis. It can participate in various reactions to form new compounds, contributing to the development of new drugs, materials, and other chemical products.
Material Science
In the field of material science, Chloro(dimethyl)phenylsilane is used to modify the properties of materials. It can alter the physical and chemical characteristics of a material, enhancing its utility in various applications.
Protection/Deprotection Reagents
Chloro(dimethyl)phenylsilane serves as a protection/deprotection reagent . It can protect functional groups in a molecule during a chemical reaction, and then be removed afterwards, allowing the functional groups to participate in subsequent reactions.
Synthesis of Enantioenriched Allenylsilanes
One specific application of Chloro(dimethyl)phenylsilane is in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols . This process is significant in the production of certain pharmaceuticals and other fine chemicals.
Safety And Hazards
Chloro(dimethyl)phenylsilane is combustible and causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
chloro-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZNESIGBQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061110 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethylphenylsilane | |
CAS RN |
768-33-2 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORODIMETHYLPHENYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9XK5MV9A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chloro(dimethyl)phenylsilane useful for analyzing β-amino alcohols using gas chromatography-mass spectrometry (GC/MS)?
A: β-amino alcohols are challenging to analyze directly using GC/MS due to their polarity and thermal instability. Chloro(dimethyl)phenylsilane reacts with these alcohols to form volatile and thermally stable phenyldimethylsilyl derivatives. [] This derivatization process significantly improves their detectability by GC/MS. []
Q2: How does N-methylimidazole (NMI) compare to pyridine in facilitating the silylation of β-amino alcohols with Chloro(dimethyl)phenylsilane?
A: Research has shown that NMI is a significantly more efficient activator than pyridine for this reaction. Reactions using NMI were 3-6 times faster than those using pyridine, achieving complete derivatization within 1 hour at room temperature. [] This highlights NMI's superior performance as a base for activating Chloro(dimethyl)phenylsilane in this specific application.
Q3: Beyond β-amino alcohols, what other applications does Chloro(dimethyl)phenylsilane have in synthetic chemistry?
A: Chloro(dimethyl)phenylsilane serves as a valuable reagent for synthesizing various organosilicon compounds. For example, it reacts with primary amines to yield compounds with the general formula C6H5(CH3)2SiNHR. [] These compounds can be further manipulated to generate silylaminoboranes, a class of compounds with potential applications in materials science and catalysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

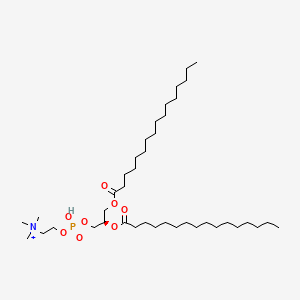

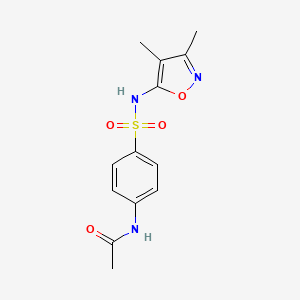

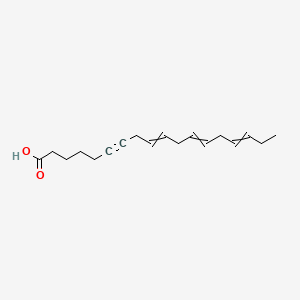
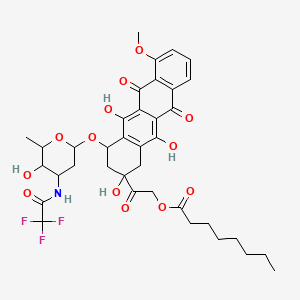


![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)
